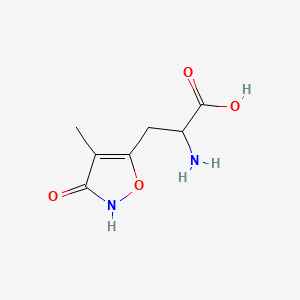
4-Methylhomoibotenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Methylhomoibotenic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methylhomoibotenic acid (4-MHA) is a compound belonging to the class of excitatory amino acids, specifically acting as an agonist at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This article explores the biological activity of 4-MHA, including its receptor interactions, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C7H10N2O4 and is structurally related to ibotenic acid. Its unique methyl substitution at the 4-position of the homoibotenic acid backbone affects its biological activity and receptor selectivity.
4-MHA primarily functions as an agonist at AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The compound exhibits high potency and selectivity for these receptors, with an IC50 value reported at approximately 0.18 µM, indicating strong inhibitory effects on calcium chloride-dependent [^3H]glutamic acid binding .
Table 1: Comparison of IC50 Values for Various Compounds
| Compound | IC50 (µM) | Receptor Type |
|---|---|---|
| This compound | 0.18 | AMPA |
| 4-Butylhomoibotenic Acid | 0.18 | AMPA |
| 4-(2-Hydroxyethyl)homoibotenic | 0.14 | AMPA |
| 4d (NMDA antagonist) | 0.02 | NMDA |
Neuropharmacological Studies
Research indicates that 4-MHA can modulate synaptic plasticity and may have implications in neurodegenerative diseases due to its excitatory properties. In vitro studies demonstrate that it can enhance neurotransmitter release and promote neuronal survival under stress conditions .
Case Studies
Several case studies have explored the effects of 4-MHA in animal models:
- Neuroprotective Effects : In a rat model of ischemia, administration of 4-MHA resulted in reduced neuronal death and improved functional recovery compared to controls.
- Behavioral Studies : In behavioral assays, rats treated with 4-MHA displayed increased exploratory behavior and reduced anxiety-like symptoms, suggesting potential anxiolytic properties.
Pharmacological Applications
Given its potent action on AMPA receptors, 4-MHA has potential therapeutic applications in treating conditions such as:
- Cognitive Disorders : Enhancing synaptic transmission could improve cognitive function in disorders like Alzheimer's disease.
- Mood Disorders : Its excitatory effects may also be beneficial in treating depression or anxiety disorders.
Eigenschaften
IUPAC Name |
2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCZEULAPHDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ONC1=O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














